molecular formula C24H20Cl2N2 B10918693 1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10918693
M. Wt: 407.3 g/mol
InChI Key: CAQXBWLCRAEFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structure, which includes two chlorine atoms and three methyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method is the reaction of hydrazine with 1,3-diketones, followed by the introduction of the 2,5-dichlorophenyl and 3-methylphenyl groups through electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the introduction of different functional groups. Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a pharmaceutical agent due to its ability to modulate biological pathways and its potential therapeutic effects.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and modulating biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    1,3-diphenyl-1H-pyrazole: Used in the synthesis of various pharmaceuticals.

    4,5-dihydro-1H-pyrazole: Studied for its potential as an anticancer agent. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H20Cl2N2

Molecular Weight

407.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H20Cl2N2/c1-15-6-4-8-18(12-15)23-17(3)24(19-9-5-7-16(2)13-19)28(27-23)22-14-20(25)10-11-21(22)26/h4-14H,1-3H3

InChI Key

CAQXBWLCRAEFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.